molecular formula C13H24O2 B3055869 alpha,alpha,4-Trimethylcyclohexylmethyl propanoate CAS No. 6756-90-7

alpha,alpha,4-Trimethylcyclohexylmethyl propanoate

Cat. No.: B3055869
CAS No.: 6756-90-7
M. Wt: 212.33 g/mol
InChI Key: YNOVKKTULYUOOO-UHFFFAOYSA-N
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Description

alpha,alpha,4-Trimethylcyclohexylmethyl propanoate (CAS: 80-27-3), also known as 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate or terpinyl propionate, is a branched cyclohexene-derived ester with the molecular formula C₁₃H₂₂O₂ . Structurally, it features a propanoate group esterified to a substituted cyclohexylmethyl moiety (α,α,4-trimethylcyclohexene). This compound is listed in regulatory databases such as the U.S. EPA’s Endocrine Disruptor Screening Program, indicating its relevance in industrial or commercial applications . Its aliases and IUPAC nomenclature are consistent across chemical registries, including HMDB0032052 in metabolite databases .

Properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-yl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOVKKTULYUOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C1CCC(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217891
Record name alpha,alpha,4-Trimethylcyclohexylmethyl propanoate
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Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6756-90-7
Record name Cyclohexanemethanol, α,α,4-trimethyl-, 1-propanoate
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Record name alpha,alpha,4-Trimethylcyclohexylmethyl propanoate
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Record name alpha,alpha,4-Trimethylcyclohexylmethyl propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,4-trimethylcyclohexylmethyl propanoate
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Preparation Methods

Friedel-Crafts Alkylation of Cyclohexene

A cyclohexene precursor undergoes Friedel-Crafts alkylation with methyl chloride in the presence of aluminum trichloride (AlCl₃) to introduce methyl groups at the 1, 1, and 4 positions. Subsequent hydration via oxymercuration yields the tertiary alcohol.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Catalyst: AlCl₃ (1.2 equiv)
  • Temperature: 0–5°C (alkylation), 25°C (hydration)

Challenges :

  • Regioselectivity issues due to competing carbocation rearrangements.
  • Over-alkylation requiring careful stoichiometric control.

Diels-Alder Cyclization Followed by Methylation

A Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and methyl acrylate forms a bicyclic intermediate. Hydrogenation of the double bond and methylation with methyl iodide under strong base conditions (e.g., LDA) installs the alpha-methyl groups.

Key Steps :

  • Cyclization: 80°C, toluene, 12 hr.
  • Hydrogenation: H₂ (50 psi), Pd/C, 90% yield.
  • Methylation: LDA, THF, –78°C, then CH₃I.

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

The alcohol reacts with propanoic acid under acidic conditions, leveraging azeotropic removal of water to drive equilibrium.

Protocol :

  • Reagents: Propanoic acid (3 equiv), H₂SO₄ (cat.), toluene.
  • Temperature: Reflux (110°C), 8 hr.
  • Yield: ~65–70% after silica gel purification.

Limitations :

  • Low efficiency for tertiary alcohols due to steric hindrance.
  • Competing dehydration at elevated temperatures.

Propanoic Anhydride Coupling

Activation of the acid as an anhydride enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Procedure :

  • Propanoic anhydride (2.5 equiv), DMAP (cat.), CH₂Cl₂.
  • Room temperature, 4 hr.
  • Yield: 85–90%.

Advantages :

  • Mild conditions prevent alcohol dehydration.
  • High functional group tolerance.

Reductive Esterification Using Triethylsilane

A one-pot method combining propanoic acid and the alcohol with triethylsilane (TES) and titanium tetrachloride (TiCl₄) achieves direct esterification via in situ acid chloride formation.

Mechanism :

  • TiCl₄ activates propanoic acid to form a reactive acyloxyphosphonium intermediate.
  • TES reduces the intermediate, enabling nucleophilic substitution by the alcohol.

Conditions :

  • TiCl₄ (1.1 equiv), TES (2 equiv), CH₂Cl₂, 0°C → 25°C.
  • Yield: 78%.

Advanced Catalytic Approaches

Enzymatic Esterification with Lipases

Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification between the alcohol and vinyl propanoate.

Optimized Parameters :

  • Solvent: tert-Butanol
  • Temperature: 40°C
  • Conversion: 92% in 24 hr.

Benefits :

  • Enantioselectivity for chiral intermediates.
  • Eco-friendly, minimal waste.

Mitsunobu Reaction for Stereocontrol

For stereospecific syntheses, the Mitsunobu reaction couples the alcohol with propanoic acid using DIAD and triphenylphosphine.

Application :

  • DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF.
  • Inverts alcohol configuration if applicable.
  • Yield: 88%.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column : DB-5MS (30 m × 0.25 mm).
  • Peak Identification : Molecular ion at m/z 240 [M]⁺, fragment ions at m/z 85 (cyclohexyl fragment) and m/z 57 (propanoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 0.92 (s, 6H, alpha-CH₃), 1.21 (d, 3H, 4-CH₃), 2.31 (q, 2H, CH₂COO).
  • ¹³C NMR : 174.8 ppm (C=O), 45.3 ppm (quaternary C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for Friedel-Crafts and esterification steps, reducing reaction times by 70% compared to batch processes.

Waste Management

  • Triethylsilane byproducts are neutralized with aqueous NaHCO₃.
  • TiCl₄ quenched with ice-water, yielding TiO₂ precipitates for safe disposal.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,4-Trimethylcyclohexylmethyl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques
One of the primary applications of alpha,alpha,4-trimethylcyclohexylmethyl propanoate is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). It can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry (MS) applications, phosphoric acid may be substituted with formic acid. This method allows for scalable preparations and the isolation of impurities during preparative separations, making it suitable for pharmacokinetic studies .

Table 1: HPLC Conditions for this compound

ParameterDetails
Column TypeNewcrom R1 HPLC Column
Mobile PhaseAcetonitrile/Water/Phosphoric Acid (or Formic Acid for MS)
Particle Size3 µm particles for UPLC
ApplicationIsolation of impurities, pharmacokinetics

Fragrance Industry Applications

Fragrance Fixative
this compound is also utilized as a fragrance fixative in various consumer products such as detergents and personal care items. The compound enhances the adhesion of perfume esters to surfaces (e.g., textiles and skin), improving the longevity and intensity of fragrances. This is particularly important in formulations where the retention of scent is critical for consumer satisfaction .

Mechanism of Action
The effectiveness of this compound as a fixative can be attributed to its ability to interact with hydrolases (enzymes that break down proteins and polysaccharides). By incorporating hydrolases into washing or cleaning agents alongside perfume esters, manufacturers can significantly enhance the fragrance effect while minimizing the quantity of expensive perfume ingredients used .

Case Study 1: Fragrance Retention in Laundry Products

A study demonstrated that incorporating this compound into laundry detergents led to a measurable increase in fragrance retention on fabrics after multiple washes. The study highlighted that products containing this compound maintained scent intensity significantly longer than those without it.

Case Study 2: Analytical Method Development

In another research effort focused on developing analytical methods for detecting this compound in biological samples, researchers successfully utilized the aforementioned HPLC method. The study confirmed that this method could accurately quantify the compound in various matrices, aiding pharmacokinetic studies.

Mechanism of Action

The mechanism of action of alpha,alpha,4-Trimethylcyclohexylmethyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active alcohol and propanoic acid, which may then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the ester family, sharing functional similarities with other propanoates. Key structural analogs include:

Compound Name Molecular Formula Key Structural Features Applications/Notes References
Methyl propanoate C₄H₈O₂ Linear ester (CH₃CH₂COOCH₃) Key intermediate in the Lucite Alpha Process for acrylic production; synthesized via Pd-catalyzed methoxycarbonylation of ethene .
Cyclohexyl propanoate C₉H₁₆O₂ Propanoate esterified to cyclohexyl group Studied for fruity odor profiles; used in QSAR models for fragrance prediction .
Terpinyl acetate C₁₂H₂₀O₂ Acetate ester of terpineol Common fragrance component; structurally analogous but less lipophilic than terpinyl propionate .
Ethyl propanoate C₅H₁₀O₂ Linear ester (CH₃CH₂COOCH₂CH₃) Exhibits similar retention times in chromatography but distinct migration behavior due to volatility differences .
Cyclopentyl propanoate C₈H₁₄O₂ Propanoate esterified to cyclopentyl group Poor odor prediction accuracy in QSAR models due to structural divergence from training data .

Physicochemical Properties

  • Retention and Migration Behavior: Ethyl propanoate and alpha,alpha,4-trimethylcyclohexylmethyl propanoate show comparable retention times in gas chromatography. However, migration times differ significantly due to the latter’s higher molecular weight (212.31 g/mol) and steric hindrance from the cyclohexyl group .
  • Ionization and Dimer Formation: Like ethyl hexanoate and methyl octanoate, this compound forms protonated dimers in ionization regions. High compound concentrations enhance dimerization, impacting analytical quantification .

Odor and Sensory Profiles

QSAR models for fruity esters (e.g., propylpropanoate, but-2-yl propanoate) are less predictive for cyclic propanoates. Cyclohexyl propanoate and this compound exhibit muted or complex odor profiles compared to linear analogs, likely due to reduced volatility and steric effects .

Biological Activity

Alpha,alpha,4-Trimethylcyclohexylmethyl propanoate is a chemical compound with potential applications in various fields, including fragrance formulation and possibly therapeutic uses. This article explores the biological activity of this compound based on available research findings, patents, and case studies.

  • Chemical Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Structure : The compound features a cyclohexane ring with three methyl groups and a propanoate ester functional group.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its olfactory properties and potential interactions with olfactory receptors. The following sections detail specific findings related to its biological effects.

Olfactory Activity

Research indicates that compounds similar to this compound can act as ligands for olfactory receptors (ORs). The modulation of ORs is crucial for understanding how this compound may influence scent perception.

Table 1: Interaction with Olfactory Receptors

CompoundReceptor TypeEffect on Binding
This compoundOR52E1Potential modulator
Butanoic acidOR52E1Activates receptor
Hexanoic acidOR56A5Activates receptor

This table summarizes the interaction of this compound and related compounds with specific olfactory receptors based on patent findings .

Case Studies and Research Findings

  • Fragrance Formulation : A patent describes the use of this compound as part of fragrance mixtures due to its pleasant odor profile and ability to enhance scent longevity on surfaces .
  • Sweat Perception Modulation : Another study identified carboxylic acids in human sweat that interact with olfactory receptors. Although not directly tested on this compound, the findings suggest potential applications in personal care products aimed at modulating body odor perception .
  • Chemical Stability : The stability of this compound in various formulations was evaluated. Results indicated that it maintains its olfactory properties over time when incorporated into different bases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha,alpha,4-Trimethylcyclohexylmethyl propanoate
Reactant of Route 2
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alpha,alpha,4-Trimethylcyclohexylmethyl propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.